molecular formula C15H24N2O2 B1195782 Nuttalline CAS No. 23360-87-4

Nuttalline

Cat. No. B1195782
CAS RN: 23360-87-4
M. Wt: 264.36 g/mol
InChI Key: GIQKWLHFWBBSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuttalline is a natural product found in Melolobium aethiopicum, Pinus hartwegii, and other organisms with data available.

Scientific Research Applications

Nutraceutical Potential

Nuttalline, as a quinolizidine alkaloid, has been identified in several species, including those in the genera Pearsonia and Aspalathus. Its presence, albeit often in trace quantities, indicates a potential role in the nutraceutical field. Nutraceuticals, encompassing a range of substances from isolated nutrients to genetically engineered foods, are known for their health benefits and disease prevention properties. The study of these compounds, including alkaloids like nuttalline, is crucial for understanding their biological activities and potential health benefits (Andlauer & Fürst, 2002).

Role in Nutrigenetics

Nutrigenetics, the study of how genetic variations affect individual responses to nutrients, is an area where compounds like nuttalline could be relevant. This field aims to provide personalized dietary advice based on genetic makeup, potentially involving components like nuttalline. Ensuring the validity and applicability of such advice is critical for its effective implementation in diet and health management (Grimaldi et al., 2017).

Molecular Systematics Research

Nuttalline has been mentioned in the context of molecular systematics research, particularly in studies related to the evolution and genetic relationships of various species. Such research contributes to our understanding of biodiversity and evolutionary biology. While not the primary focus, the identification of specific compounds like nuttalline in different species can aid in tracing phylogenetic relationships and evolutionary patterns (Disotell, 2000).

Plant Biology and Alkaloid Research

In plant biology, nuttalline's presence in various plant species suggests its role in plant biochemistry and physiology. The study of such alkaloids can lead to insights into plant defense mechanisms, metabolic pathways, and potential uses in pharmacology and agriculture (Villa-Ruano et al., 2012).

Educational and Research Methodologies

Nuttalline, like other specific compounds, can serve as a focal point in educational and research methodologies, such as the Research Team Approach to Learning (ReTAL). This approach utilizes specific research topics, possibly including nuttalline, to teach critical and divergent thinking in science education (Del Giorno, 1977).

properties

CAS RN

23360-87-4

Product Name

Nuttalline

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-6-14-10-5-11(9-17(14)15(19)7-12)13-3-1-2-4-16(13)8-10/h10-14,18H,1-9H2

InChI Key

GIQKWLHFWBBSSV-UHFFFAOYSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O

synonyms

4 beta-hydroxylupanine
nuttaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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